molecular formula C22H26N2O5S B2645913 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941990-19-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2645913
CAS No.: 941990-19-8
M. Wt: 430.52
InChI Key: IPYDLCZMWBJUOX-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide is a complex organic compound that features a benzodioxole moiety and a tosylpiperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves multiple steps. One common route starts with the preparation of the benzodioxole derivative, followed by the introduction of the tosylpiperidine moiety. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran. The final step usually involves the acylation of the intermediate product to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The tosyl group can be reduced under specific conditions to yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tosyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiolates.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Azide or thiolate substituted products.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The tosylpiperidine group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-piperidinyl)acetamide: Lacks the tosyl group, which may result in different biological activity.

    N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpyrrolidin-2-yl)acetamide: Contains a pyrrolidine ring instead of a piperidine ring, which can affect its chemical reactivity and biological properties.

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide is unique due to the presence of both the benzodioxole and tosylpiperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-16-5-8-19(9-6-16)30(26,27)24-11-3-2-4-18(24)13-22(25)23-14-17-7-10-20-21(12-17)29-15-28-20/h5-10,12,18H,2-4,11,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYDLCZMWBJUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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